![molecular formula C11H11NO B068973 1-(3-Methoxyphenyl)-1H-pyrrole CAS No. 188953-77-7](/img/structure/B68973.png)
1-(3-Methoxyphenyl)-1H-pyrrole
Overview
Description
The compound “1-(3-Methoxyphenyl)-1H-pyrrole” likely belongs to the class of organic compounds known as methoxyphenylpiperazines . These compounds are characterized by a piperazine ring (a six-membered ring with two nitrogen atoms) substituted with a methoxyphenyl group .
Synthesis Analysis
While specific synthesis methods for “1-(3-Methoxyphenyl)-1H-pyrrole” were not found, similar compounds such as 1-(3-chlorophenyl)piperazine (mCPP) can be synthesized through the reaction of diethanolamine with m-chloroaniline .Scientific Research Applications
Synthesis and Characterization:
- The synthesis of derivatives like 1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea has been reported, highlighting methods for creating such compounds and their structural analysis using spectroscopy and mass spectrometry (Sarantou & Varvounis, 2022).
Antimicrobial Activity:
- Novel pyrrole derivatives have shown promising antimicrobial properties, with their effectiveness increasing upon the introduction of methoxy groups in their structure (Hublikar et al., 2019).
Electrochemical Impedance Spectroscopy:
- Compounds like 1[4-methoxyphenyl]-1H-pyrrole have been studied for their electrochemical impedance properties, revealing their potential in applications such as sensors or corrosion protection (Sarac et al., 2008).
Electrochromic and Ion Receptor Properties:
- Certain pyrrole derivatives exhibit electrochromic properties and selective voltammetric responses to specific ions, suggesting their use in metal recovery and ion sensing applications (Mert et al., 2013).
Anion Binding Properties:
- Derivatives such as calix[4]pyrroles containing deep cavities and fixed walls have been synthesized and studied for their anion binding properties (Anzenbacher et al., 1999).
Cancer Therapeutics:
- Pyrrole derivatives have been synthesized as inhibitors of protein kinases, showing potential as anti-cancer therapeutics due to their ability to form stable complexes with specific proteins and induce apoptosis in malignant cells (Kuznietsova et al., 2019).
Corrosion Inhibition:
- Derivatives like 1H-pyrrole-2,5-dione have been investigated as corrosion inhibitors for carbon steel in acidic media, showing good efficiency and chemisorption on steel surfaces (Zarrouk et al., 2015).
Computational Studies:
- Computational studies on pyrrole derivatives have explored their chemical reactivity and potential applications in organic photovoltaics and organic light-emitting devices (Sánchez-Bojorge et al., 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(3-methoxyphenyl)pyrrole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-13-11-6-4-5-10(9-11)12-7-2-3-8-12/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTRAUFFBHKYSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenyl)-1H-pyrrole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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